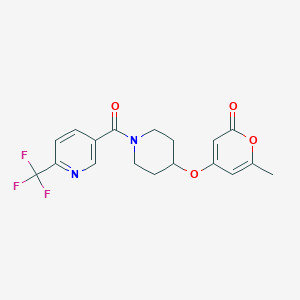

6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O4/c1-11-8-14(9-16(24)26-11)27-13-4-6-23(7-5-13)17(25)12-2-3-15(22-10-12)18(19,20)21/h2-3,8-10,13H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDRYEYTOAQHGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-methyl-4-((1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)oxy)-2H-pyran-2-one , identified by its CAS number 1787880-92-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 382.3 g/mol . The presence of trifluoromethyl and piperidine moieties suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain bacterial strains.

- Antiparasitic Activity : Evidence shows potential efficacy against malaria parasites, similar to other compounds in its class.

- Neuroprotective Effects : The piperidine derivative may interact with neuroreceptors, indicating possible applications in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neurological pathways.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.

- Membrane Interaction : The hydrophobic regions of the molecule suggest it may interact with lipid membranes, impacting cell permeability and signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives similar to this compound, highlighting its potential against resistant bacterial strains. The results indicated a significant reduction in bacterial growth when tested in vitro, suggesting a promising avenue for antibiotic development.

Antimalarial Efficacy

In vivo studies demonstrated that related compounds effectively suppressed Plasmodium falciparum growth in murine models. The treated mice exhibited prolonged survival rates and reduced parasitemia levels, supporting the hypothesis that this class of compounds could be developed into effective antimalarial agents.

Neuroprotective Properties

Research into the neuroprotective effects revealed that the compound could modulate neurotransmitter levels, potentially offering therapeutic benefits in conditions like Alzheimer’s disease. The mechanism appears to involve the regulation of oxidative stress and inflammation pathways.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1787880-92-5 |

| Molecular Formula | |

| Molecular Weight | 382.3 g/mol |

| Antimicrobial Activity | Effective against resistant strains |

| Antimalarial Activity | Significant in murine models |

| Neuroprotective Effects | Modulates neurotransmitter levels |

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share key structural motifs (pyran-2-one, piperidine, or trifluoromethyl groups) but differ in substituent patterns:

Key Observations

Substituent Position and Bioactivity: The nicotinoyl group in the target compound (vs. Trifluoromethyl placement: The 6-CF₃ position on nicotinoyl (target) versus 3-CF₃ on benzoyl (compound ) may alter electronic effects and steric hindrance, impacting target affinity.

Synthetic Efficiency: Compounds like 8c (65.2% yield ) demonstrate higher synthetic efficiency compared to urea-linked analogs (e.g., 14a, 35.2% yield ), likely due to fewer reactive intermediates.

Polarity: Urea-containing analogs (e.g., 14a ) exhibit higher polarity due to NH groups, which may improve solubility but limit blood-brain barrier penetration.

Implications for Drug Design

- Nicotinoyl vs. Benzoyl: The nicotinoyl group in the target compound offers a balance between polarity and metabolic stability, making it preferable for central nervous system (CNS) targets over purely lipophilic benzoyl derivatives .

- Piperidine Flexibility : The piperidin-4-yloxy linker in the target compound and analogs (e.g., ) provides conformational flexibility, aiding in target binding optimization.

- Trifluoromethyl Utility : CF₃ groups across all analogs enhance resistance to oxidative metabolism, a critical feature for improving drug half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.